molecular formula C23H22N4O2S B3200768 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1019095-59-0

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

Cat. No.: B3200768
CAS No.: 1019095-59-0
M. Wt: 418.5 g/mol
InChI Key: XDHKXUXAORJGBL-UHFFFAOYSA-N
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Description

N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide (CAS 1019095-59-0) is a complex heterocyclic compound of significant interest in medicinal chemistry research. It features a pyrazole core linked to a thiazole ring substituted with a 4-ethoxyphenyl group and a 2-methylbenzamide moiety, combining pharmacophoric elements associated with diverse biological activities . Studies on structurally similar pyrazoline-thiazole hybrids have demonstrated promising broad-spectrum antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as antifungal properties . Furthermore, this class of compounds has shown potent antitumor activity in pharmacological screenings. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis, with specific derivatives exhibiting significant cytotoxic effects against human hepatocellular carcinoma cell lines (HepG2) . The mechanism of action is multifaceted; it may involve the inhibition of key enzymes involved in inflammatory pathways, interaction with DNA to cause cytotoxic effects, and disruption of bacterial lipid biosynthesis to exert antimicrobial effects . The compound is provided with a molecular weight of 418.5 g/mol and a molecular formula of C₂₃H₂₂N₄O₂S . This product is intended for research applications, such as investigating new therapeutic agents and studying biochemical pathways. It is strictly For Research Use Only. Not for human or veterinary diagnostics or therapeutic use.

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-4-29-18-11-9-17(10-12-18)20-14-30-23(24-20)27-21(13-16(3)26-27)25-22(28)19-8-6-5-7-15(19)2/h5-14H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHKXUXAORJGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets to induce their effects. The exact interaction would depend on the specific structure of the derivative and the target it interacts with.

Pharmacokinetics

A study on a similar compound, 3-((1-benzylpiperidin-4-yl)amino)-n-(4-(4-ethoxyphenyl)-thiazol-2-yl)propanamide, showed strong inhibitory activity against acetylcholinesterase. This suggests that the compound could have good bioavailability and could effectively reach its target sites in the body.

Biochemical Analysis

Biochemical Properties

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in bacterial lipid biosynthesis, thereby exhibiting antimicrobial activity. Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the normal function of signaling proteins and enzymes. Furthermore, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the synthesis of essential biomolecules. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. These interactions result in the modulation of cellular functions and the induction of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods. Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and biosynthesis. Additionally, it can modulate the activity of enzymes involved in detoxification processes, enhancing the elimination of toxic metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity. Furthermore, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its interaction with target biomolecules, modulating cellular processes and biochemical pathways.

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Compound Overview

The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol. The compound features a thiazole ring, a pyrazole ring, and a benzamide moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine derivatives with β-diketones or β-ketoesters.
  • Coupling Reactions : The final step involves coupling the thiazole and pyrazole intermediates with the benzamide moiety.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds similar to this one have demonstrated anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance, related pyrazole derivatives have been evaluated against various cancer cell lines, showing promising results in reducing tumor growth.

2. Anti-inflammatory Properties

The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. By blocking these enzymes, it could potentially reduce inflammatory responses in various conditions.

3. Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatments.

The biological effects of this compound are believed to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways.
  • DNA Interaction : It might also interact with DNA, leading to cytotoxic effects on rapidly dividing cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryCOX enzyme inhibition
AntimicrobialActivity against specific bacteria

Case Study: Antitumor Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an effective anticancer agent.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds found that those with thiazole and pyrazole moieties exhibited reduced levels of pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound may have similar effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzamide, thiazole, or pyrazole moieties. Key comparisons include:

Table 1: Substituent Variations and Properties
Compound Name Core Structure Benzamide Substituent Thiazole/Pyrazole Substituents Key Properties References
Target Compound Pyrazole-thiazole 2-methylbenzamide 4-ethoxyphenyl (thiazole), 3-methyl (pyrazole) High lipophilicity; potential for CNS penetration
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide Pyrazole-thiazole 3,4-difluorobenzamide 4-ethoxyphenyl (thiazole), 3-methyl (pyrazole) Enhanced electron-withdrawing effects; possible increased metabolic stability
Compound 31 (N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-ethoxybenzamide) Pyrazole-pyrimidinone 3-ethoxybenzamide 4-ethyl-6-oxo-pyrimidinone Lower yield (5%); moderate solubility in polar solvents
Compound 9c (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide) Thiazole-triazole Acetamide 4-bromophenyl (thiazole), triazole-benzodiazole High antimicrobial activity (Gram-positive bacteria); bulky substituents limit solubility

Key Observations:

  • Lipophilicity: The 4-ethoxyphenyl group in the target compound contributes to higher logP values than analogs with polar groups (e.g., pyrimidinone in Compound 31) .
  • Synthetic Challenges: Bulky substituents (e.g., 4-bromophenyl in Compound 9c) correlate with lower yields (<10% in some cases), whereas simpler groups (e.g., methyl) improve synthetic efficiency .

Physicochemical and Spectral Data

  • Melting Points: Thiazole derivatives typically melt between 180–220°C, with fluorinated analogs (e.g., 3,4-difluorobenzamide) showing higher mp due to crystallinity .
  • Spectroscopy: $ ^1H $ NMR signals for the pyrazole C3-methyl group appear at δ 2.1–2.3 ppm, consistent across analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-thiazole core. Key steps include:

  • Cyclocondensation : Reacting 4-(4-ethoxyphenyl)thiazole-2-carbaldehyde with hydrazine derivatives under reflux in ethanol to form the pyrazole ring .
  • Amidation : Coupling the intermediate with 2-methylbenzoyl chloride in dimethylformamide (DMF) using sodium hydroxide as a base, with temperature control (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended for high purity (>95%) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6d_6 or CDCl3_3 resolve signals for the ethoxyphenyl (δ 1.3–1.5 ppm for CH3_3), thiazole (δ 7.5–8.2 ppm), and benzamide groups (δ 2.3 ppm for CH3_3) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 434.15) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement, though crystal growth may require slow evaporation from acetonitrile or DMF/water mixtures .

Q. Which solvents and catalysts are critical for achieving high yields in its synthesis?

  • Methodological Answer :

  • Solvents : Ethanol (for cyclocondensation) and DMF (for amidation) are preferred due to their polarity and ability to dissolve intermediates .
  • Catalysts : Sodium hydroxide or triethylamine for deprotonation during amidation; acetic acid for pH adjustment in cyclization steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives. For example, discrepancies in IC50_{50} values may arise from solubility issues in aqueous buffers .
  • Structural Analogues : Test derivatives (e.g., replacing the ethoxyphenyl with fluorophenyl) to identify structure-activity relationships (SAR) and isolate confounding variables .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins and correlate with experimental data .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Crystal Growth : Optimize solvent mixtures (e.g., DMF/water 3:1) and use slow evaporation at 4°C to enhance crystal lattice formation .
  • Twinned Data : For imperfect crystals, employ SHELXL’s TWIN command to refine twinned structures, leveraging high-resolution data (≤1.0 Å) .
  • Hydrogen Bonding : Analyze packing motifs (e.g., N–H···O interactions in benzamide groups) to guide co-crystallization with stabilizing agents .

Q. How can researchers design derivatives for SAR studies while maintaining synthetic feasibility?

  • Methodological Answer :

  • Core Modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects on activity .
  • Side-Chain Variations : Introduce alkyl or aryl groups at the pyrazole’s 3-methyl position via Suzuki-Miyaura coupling, using Pd(PPh3_3)4_4 as a catalyst .
  • Bioisosteric Replacement : Substitute the thiazole ring with 1,3,4-thiadiazole to assess impact on metabolic stability while retaining planarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

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